6-Amino-4-hydroxy-2-naphthoic acid
Overview
Description
“6-Amino-4-hydroxy-2-naphthoic acid” is an organic compound with the linear formula: H2NC10H6CO2H . Its CAS number is 116668-47-4 and its molecular weight is 187.19 . It is used in solution phase peptide synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string Nc1ccc2cc (ccc2c1)C (O)=O . The InChI key is NZTPZUIIYNYZKT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The melting point of “this compound” is 206-209 °C (lit.) . It has impurities of 3% 5-amino-2-naphthoic acid and 5% 6-hydroxy-2-naphthoic acid .Scientific Research Applications
Supramolecular Assemblies and Interactions
6-Amino-4-hydroxy-2-naphthoic acid is relevant in the study of supramolecular assemblies. For instance, a study by Pang et al. (2015) explored the weak interactions, including hydrogen bonds and aromatic stacking interactions, in crystals of 2-hydroxy-3-naphthoic acid with various N-containing cocrystal formers. These interactions are significant in understanding the molecular complexes and their applications in the field of crystallography and materials science (Pang et al., 2015).
Photoacid Behavior and Reactivity Control
In another research context, 6-Hydroxy-2-naphthoic acid and its derivatives, such as sulfonate, have been studied for their behavior as bifunctional photoacids. This means they can act as both proton donors and acceptors upon electronic excitation. Ditkovich et al. (2016) explored this aspect, revealing the interesting dynamic of these compounds, which can switch reactivity based on the ionization state of their functional groups. This research contributes to the understanding of photochemistry and the potential for developing novel photo-responsive materials (Ditkovich, Pines & Pines, 2016).
Complex Formation with Metals
This compound is also relevant in studying metal complexation. Ahmed, Shoukry, and Mostafa (2021) conducted research on the complex formation equilibria involving 2-hydroxy-1-naphthoic acid with various metal ions. Understanding these metal complexes is crucial in fields like coordination chemistry and has potential applications in catalysis, environmental science, and material science (Ahmed, Shoukry & Mostafa, 2021).
Safety and Hazards
properties
IUPAC Name |
6-amino-4-hydroxynaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c12-8-2-1-6-3-7(11(14)15)4-10(13)9(6)5-8/h1-5,13H,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHZYYPGXJEDGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453439 | |
Record name | 6-Amino-4-hydroxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64955-20-0 | |
Record name | 6-Amino-4-hydroxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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